molecular formula C5H5N5 B2678596 [1,2,4]Triazolo[1,5-a]pyrazin-8-amine CAS No. 55366-18-2

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Cat. No. B2678596
CAS RN: 55366-18-2
M. Wt: 135.13
InChI Key: ZALQQELQKOORNX-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is a chemical compound with the molecular formula C5H5N5 . It is a solid substance and is used in various scientific research .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” and its derivatives can be achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is characterized by a triazole ring fused with a pyrazine ring . The InChI Code for this compound is 1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H, (H2,6,9) .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Microwave-Mediated Synthesis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Anticancer Agents

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” and indole skeletons are widely used to design anticancer agents . For example, compound H12, a [1,2,4]triazolo[1,5-a]pyrimidine indole derivative, exhibits potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells .

Suppression of ERK Signaling Pathway

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can suppress the ERK signaling pathway, which is often overactive in various types of cancer . Compound H12, for instance, significantly inhibits the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Induction of Cell Apoptosis

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can induce cell apoptosis, a process that leads to the death of cancer cells . Compound H12 has been shown to induce apoptosis in MGC-803 cells .

Cell Cycle Arrest

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can cause cell cycle arrest, halting the growth and division of cancer cells . Compound H12, for example, induces G2/M phase arrest in MGC-803 cells .

Regulation of Cell Cycle-Related and Apoptosis-Related Proteins

“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” derivatives can regulate cell cycle-related and apoptosis-related proteins . Compound H12 has been shown to regulate these proteins in MGC-803 cells .

Safety And Hazards

The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335. Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQQELQKOORNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

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